1-Cyano-2-(indolin-2-ylidene)ethyl acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
[(2E)-1-cyano-2-(1,3-dihydroindol-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)17-12(8-14)7-11-6-10-4-2-3-5-13(10)15-11/h2-5,7,12,15H,6H2,1H3/b11-7+ |
InChI Key |
OAQSGNGHGAYZBP-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=O)OC(/C=C/1\CC2=CC=CC=C2N1)C#N |
Canonical SMILES |
CC(=O)OC(C=C1CC2=CC=CC=C2N1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches for 1-Cyano-2-(indolin-2-ylidene)ethyl acetate (B1210297)
The most direct and common method for the synthesis of 1-Cyano-2-(indolin-2-ylidene)ethyl acetate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a carbonyl compound with an active methylene (B1212753) compound, leading to the formation of a new carbon-carbon double bond.
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a cornerstone of organic synthesis, valued for its efficiency in creating α,β-unsaturated systems. eurjchem.com In the context of synthesizing this compound, this reaction offers a straightforward pathway from readily available starting materials.
The primary reactants for the synthesis of this compound are indolin-2-one (also known as oxindole) and ethyl cyanoacetate (B8463686). Indolin-2-one provides the ketone functionality at the C3 position, which acts as the electrophile. Ethyl cyanoacetate, possessing a methylene group activated by two adjacent electron-withdrawing groups (a nitrile and an ester), serves as the nucleophile in this condensation.
The reaction is typically performed with isatin (B1672199), the oxidized form of indolin-2-one, which readily undergoes condensation with active methylene compounds like ethyl cyanoacetate. eurjchem.comresearchgate.net
A variety of catalysts and reaction conditions have been explored to optimize the Knoevenagel condensation between isatin derivatives and ethyl cyanoacetate. The choice of catalyst and solvent system plays a crucial role in the reaction's efficiency, yield, and environmental impact.
Heterogeneous solid acid catalysts have gained prominence due to their ease of separation and recyclability. One notable example is the use of sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO3H) as a nano-reactor. eurjchem.comresearchgate.neteurjchem.com This catalyst has demonstrated high efficiency in an aqueous medium under reflux conditions, leading to excellent product yields in short reaction times. eurjchem.comresearchgate.net The use of water as a solvent makes this method environmentally benign. eurjchem.com Another effective catalytic system involves the use of an SBA-15 silica-supported Schiff base, also in an aqueous medium. researchgate.netdntb.gov.ua
The reaction conditions are generally mild, with temperatures often ranging from room temperature to the reflux temperature of the solvent. eurjchem.comscielo.org.mx The use of microwave irradiation has also been reported to accelerate the condensation of isatin with active methylene compounds. eurjchem.com
Below is a table summarizing various catalytic systems and their performance in the Knoevenagel condensation of isatins with ethyl cyanoacetate.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sulfonic acid functionalized silica (SBA-Pr-SO3H) | Water | Reflux | 15-30 min | 90-96 | eurjchem.comresearchgate.net |
| SBA-15 silica-supported Schiff base | Water | - | - | High | researchgate.netdntb.gov.ua |
| Diisopropylethylammonium acetate (DIPEAc) | Hexane | 65-70 °C | 3-6 hours | High | scielo.org.mx |
| L-proline | - | Stirring (Conventional Heating) | - | Excellent | sphinxsai.com |
Purification Techniques and Yield Optimization
The purification of this compound is crucial for obtaining a product of high purity. A common and effective method involves recrystallization. For instance, after the completion of the reaction catalyzed by SBA-Pr-SO3H, the solid product can be dissolved in hot ethanol. The insoluble catalyst is then removed by filtration, and upon cooling the filtrate, the pure product crystallizes out. eurjchem.com
For reactions that result in a mixture of products or contain unreacted starting materials, column chromatography on silica gel is a standard purification technique. rsc.org The choice of eluent, typically a mixture of ethyl acetate and hexane, is optimized to achieve efficient separation. rsc.org
Yield optimization is a key focus in the development of synthetic protocols. Factors that significantly influence the yield include the choice of catalyst, solvent, reaction temperature, and reaction time. The use of highly efficient catalysts like SBA-Pr-SO3H has been shown to produce excellent yields (90-96%) in very short reaction times (15-30 minutes). eurjchem.comresearchgate.net The removal of water, a byproduct of the condensation, can also drive the reaction equilibrium towards the product, thereby increasing the yield.
Synthesis of Related Indolin-2-ylidene Derivatives via Convergent Routes
Convergent synthesis strategies are employed to construct complex molecules by bringing together pre-synthesized fragments. In the context of indolin-2-ylidene derivatives, this approach allows for the introduction of diverse functionalities at various positions of the core structure.
The synthesis of 3-substituted-indolin-2-one derivatives often serves as a key step in these convergent routes. nih.govmdpi.com For example, novel 3-substituted-indolin-2-ones containing chloropyrrole moieties have been synthesized and evaluated for their biological activities. nih.gov The synthesis of 2,2-disubstituted indolin-3-ones has also been achieved through a one-pot double umpolung reaction of 2-aminophenyl-3-oxopropanoate. nih.gov These pre-functionalized indolin-2-one cores can then be subjected to a Knoevenagel-type condensation with various active methylene compounds to generate a library of diverse indolin-2-ylidene derivatives.
This convergent approach offers significant advantages in terms of modularity and the ability to rapidly generate structural diversity for applications in drug discovery and materials science. ccspublishing.org.cn
Condensation Reactions with Active Methylene Compounds
The Knoevenagel condensation stands as a cornerstone for the synthesis of this compound. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org In this specific synthesis, the active methylene compound is ethyl cyanoacetate, which possesses a methylene group activated by two adjacent electron-withdrawing groups (a nitrile and an ester).
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. The catalyst facilitates the deprotonation of ethyl cyanoacetate to form a resonance-stabilized enolate, which then acts as the nucleophile. youtube.com The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. For instance, the use of a sulfonic acid functionalized silica (SBA-Pr-SO3H) in an aqueous medium has been reported as an efficient and environmentally benign catalyst for the Knoevenagel condensation of isatins with ethyl cyanoacetate, providing excellent yields in short reaction times. eurjchem.com
The general mechanism involves the formation of an enolate from ethyl cyanoacetate, which then attacks the carbonyl carbon of the isatin precursor. Subsequent protonation and dehydration lead to the formation of the target molecule. The reactivity of the active methylene compound is crucial, and the presence of both the cyano and ester groups enhances the acidity of the α-protons, facilitating enolate formation even with mild bases. wikipedia.orgmasterorganicchemistry.com
| Catalyst | Solvent | Temperature | Yield | Reference |
| Piperidine | Ethanol | Reflux | Good | wikipedia.org |
| Sulfonic acid functionalized silica (SBA-Pr-SO3H) | Water | Room Temp. | Excellent | eurjchem.com |
| Molecular Iodine | - | - | Excellent | researchgate.net |
| Bismuth(III) chloride | Solvent-free | - | High | researchgate.net |
Reactions Involving Isatin Derivatives
Isatin and its derivatives are pivotal starting materials for the synthesis of this compound. mdpi.com Isatin, or 1H-indole-2,3-dione, possesses a reactive ketone carbonyl group at the C-3 position, which is the site of the Knoevenagel condensation. The versatility of isatin chemistry allows for the introduction of various substituents on the aromatic ring, enabling the synthesis of a diverse library of this compound analogs.
The synthesis of isatin itself can be achieved through various methods, such as the Sandmeyer isonitrosoacetanilide isatin synthesis. The reactivity of the C-3 carbonyl group of isatin is central to its utility in forming the exocyclic double bond present in the target molecule. The condensation with ethyl cyanoacetate proceeds via nucleophilic attack on this carbonyl, followed by elimination of water. The stability and commercial availability of a wide range of substituted isatins make this a highly attractive and convergent synthetic strategy.
Utility of Appel's Salt in Derivatization
While not a primary method for the direct synthesis of this compound, Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) offers potential for derivatization of the parent structure or related intermediates. Appel's salt is a highly electrophilic reagent known for its reactions with nucleophiles, including active methylene compounds. wikipedia.orgmdpi.comresearchgate.net
It has been reported that Appel's salt condenses with active methylene compounds, such as acetonitrile (B52724) derivatives, diketones, and ketoesters, to yield 4-chloro-5H-1,2,3-dithiazolylidenes. mdpi.com Given that the core structure of this compound contains an active methylene group in its precursor (ethyl cyanoacetate), it is conceivable that Appel's salt could be employed to introduce a dithiazole moiety. This could be a pathway to novel derivatives with potentially interesting chemical and biological properties. The reaction typically proceeds in the presence of a base to deprotonate the active methylene compound. mdpi.com Although direct application on this compound is not documented, the known reactivity of Appel's salt with similar functionalities suggests its potential as a tool for post-synthesis modification. nih.gov
Stereochemical Control in this compound Synthesis
The exocyclic double bond in this compound gives rise to geometric isomerism, and the potential for creating a chiral center necessitates the consideration of stereoselective synthesis.
E/Z Isomerism and Selectivity
The presence of two different substituents on each carbon of the exocyclic C=C double bond in this compound leads to the existence of E and Z isomers. The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the substituents are assigned a priority based on atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, the isomer is designated as E (from the German entgegen, meaning opposite).
The Knoevenagel condensation can often lead to a mixture of E and Z isomers. The ratio of these isomers can be influenced by the reaction conditions, including the catalyst, solvent, and temperature. In some cases, one isomer may be thermodynamically more stable and can be obtained as the major product through equilibration. For similar 3-benzylidene-indolin-2-ones, it has been observed that E/Z isomerization can occur, and the kinetic and thermodynamic product ratios can differ. nih.gov Furthermore, photochemical methods, such as using a microfluidic photo-reactor, have been employed to control the E–Z isomerization of related 3-benzylidene-indolin-2-ones. rsc.orgnih.gov This suggests that light can be a tool to selectively access either the E or Z isomer of this compound.
Chiral Catalyst Applications
The synthesis of enantioenriched this compound, should a chiral center be present or introduced, would require the use of chiral catalysts. While specific examples for this exact molecule are not prevalent in the literature, the principles of asymmetric catalysis can be applied.
Chiral Lewis Acids: Chiral Lewis acids (CLAs) are capable of coordinating to the carbonyl group of the isatin precursor, thereby creating a chiral environment around the reaction center. wikipedia.org This coordination enhances the electrophilicity of the carbonyl carbon and can direct the nucleophilic attack of the enolate from a specific face, leading to the preferential formation of one enantiomer. Various metals, such as titanium, boron, and zinc, can be used as the Lewis acidic center, complexed with chiral ligands like BINOL or TADDOL derivatives. wikipedia.org
Chiral Organocatalysts: Asymmetric organocatalysis offers a metal-free alternative for enantioselective synthesis. Chiral amines, such as those derived from cinchona alkaloids, can catalyze the Knoevenagel condensation asymmetrically. researchgate.net These catalysts can activate the isatin through the formation of a chiral iminium ion or activate the ethyl cyanoacetate through the formation of a chiral enamine, guiding the stereochemical outcome of the reaction. Chiral Brønsted acids, like chiral phosphoric acids, could also play a role by protonating the isatin carbonyl and creating a chiral ion pair with the enolate. Although the direct asymmetric synthesis of this compound using these methods is a developing area, the successful application of these catalysts in similar transformations points towards their potential in achieving stereocontrol. aalto.fi
Chemical Reactivity and Mechanistic Investigations
Fundamental Reaction Pathways of the Indolin-2-ylidene Moiety
The indolin-2-ylidene scaffold is a key structural motif found in numerous natural products and biologically active compounds. Its reactivity is characterized by the nucleophilic nature of the indole (B1671886) ring and the electrophilic character of the exocyclic double bond, which is further influenced by the attached cyano and ester groups.
The indole ring system is generally susceptible to attack by electrophiles, but the exocyclic double bond in the indolin-2-ylidene moiety, conjugated with electron-withdrawing groups, creates an electrophilic center prone to nucleophilic attack.
Michael Addition: The C=C double bond in the indolin-2-ylidene portion of the molecule is activated towards nucleophilic attack due to conjugation with both the cyano and ester groups. This makes it a prime candidate for Michael addition reactions, where a wide range of nucleophiles can add to the β-position of the α,β-unsaturated system.
Addition to the Indole Ring: While the indole nucleus is typically nucleophilic, under certain conditions, such as in the form of indolynes, it can undergo nucleophilic addition. nih.gov The regioselectivity of such additions is influenced by the substitution pattern on the ring. nih.gov
A plausible mechanism for nucleophilic addition to the indolin-2-ylidene system involves the attack of a nucleophile on the electrophilic carbon of the exocyclic double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final addition product.
Table 1: Examples of Nucleophilic Additions to Indole-Related Systems
| Nucleophile | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Aniline | 5,6-Indolyne | Substituted Indole | nih.gov |
| Various Nucleophiles | Indolynes | Substituted Indoles | nih.gov |
The indolin-2-ylidene moiety can participate in various cyclization and annulation reactions to construct more complex heterocyclic systems. These reactions can be catalyzed by transition metals or proceed through pericyclic pathways.
Domino Reactions: The synthesis of indolines can be achieved through domino reactions involving copper-catalyzed amidation followed by intramolecular nucleophilic substitution. nih.gov
Synthesis from 2-Alkenylanilines: Indole derivatives can be synthesized from 2-alkenylanilines through an oxidation-intramolecular cyclization-elimination sequence. mdpi.com
Catalyst-Controlled Cyclization: Diverse indole-fused scaffolds can be synthesized via catalyst-controlled cyclization reactions of 2-indolylmethanols with other reagents. rsc.org
Palladium-Catalyzed Cyclization: 2-Substituted indoles can be synthesized via palladium-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives in an aqueous micellar medium. mdpi.com
These cyclization strategies highlight the versatility of the indole scaffold in building intricate molecular architectures.
The indole framework is known to undergo various rearrangement reactions, often leading to the formation of structurally diverse and complex products.
Claisen Rearrangement: A dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols provides efficient access to 2-substituted and 2,2-disubstituted indolines. nih.gov Microwave-assisted decarboxylative Claisen rearrangement reactions of substituted acetate (B1210297) derivatives of 3-(hydroxyalkyl)indoles also yield de-aromatized products. hud.ac.uk
Onium Ylide Rearrangements: Catalyst-controlled regiodivergent rearrangements of onium ylides derived from indole substrates can selectively undergo solubilityofthings.comnumberanalytics.com- and solubilityofthings.commdpi.com-rearrangements. nih.govyoutube.com These reactions are effective for generating new carbon-carbon bonds. nih.gov
These rearrangements offer powerful tools for the stereoselective synthesis of complex indole alkaloids and other valuable organic molecules.
Transformations Involving the Cyano and Ester Functionalities
The cyano and ester groups attached to the exocyclic double bond significantly influence the reactivity of the molecule and also serve as handles for further chemical modifications.
The cyano group is a versatile functional group that can be transformed into a variety of other functionalities. In the context of an α,β-unsaturated system, its reactivity is well-documented.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.
Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile group into a primary amine.
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.
The versatility of the cyano group makes it a valuable synthon in organic synthesis. beilstein-journals.orgacs.org
Table 2: Transformations of the Nitrile Group
| Reagent/Condition | Product Functional Group |
|---|---|
| H3O+, heat | Carboxylic Acid |
| H2O, H2O2, base | Amide |
| H2, Ni/Pd/Pt | Primary Amine |
The ethyl acetate group is a classic ester functionality with well-established reactivity. solubilityofthings.comnumberanalytics.comwikipedia.org
Hydrolysis (Saponification): Basic hydrolysis of the ester leads to the formation of a carboxylate salt and ethanol. wikipedia.orglibretexts.org Acid-catalyzed hydrolysis yields the corresponding carboxylic acid and ethanol. libretexts.orgorganicchemexplained.com
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ethoxy group for a different alkoxy group. numberanalytics.comlibretexts.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.org
Claisen Condensation: In the presence of a strong base, the ester can undergo a Claisen condensation with another ester molecule to form a β-keto ester. solubilityofthings.comwikipedia.org
Aminolysis: Reaction with amines can convert the ester into an amide. libretexts.org
The reactivity of the ester group provides numerous opportunities for further derivatization of the parent molecule. solubilityofthings.com
Multicomponent Reactions Incorporating 1-Cyano-2-(indolin-2-ylidene)ethyl acetate
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound is an excellent substrate for such reactions, often generated in situ from the Knoevenagel condensation of isatin (B1672199) and ethyl cyanoacetate (B8463686). These reactions typically proceed through a sequence of tandem or cascade events.
Tandem reactions involving this compound or its close analogs often commence with a Michael addition of a nucleophile to the electron-deficient exocyclic double bond. This initial step generates a new intermediate that can then undergo further transformations. For instance, in the presence of a suitable binucleophile, a tandem Michael addition/cyclization sequence can occur.
A representative example is the three-component reaction of isatins, malononitrile (B47326) (a close analog of ethyl cyanoacetate), and an active methylene (B1212753) compound like dimedone or 4-hydroxycoumarin. rsc.org In this sequence, the initially formed 2-(indolin-2-ylidene)malononitrile undergoes a Michael addition by the enol of the active methylene compound. Subsequent intramolecular cyclization and dehydration lead to the formation of spirooxindole pyran derivatives. rsc.org The versatility of this approach allows for the synthesis of a diverse library of spirooxindoles by varying the substituents on the isatin ring and the nature of the active methylene compound. rsc.orgias.ac.in
| Entry | Isatin Derivative | Active Methylene Compound | Product | Yield (%) | Catalyst | Ref |
| 1 | Isatin | Dimedone | Spiro[indole-3,4'-pyran] derivative | 95 | α-amylase | rsc.org |
| 2 | 5-Bromo-isatin | 4-Hydroxycoumarin | Spiro[indole-3,4'-pyran] derivative | 92 | α-amylase | rsc.org |
| 3 | Isatin | β-Naphthol | Spiro[benzo(f)chromene-3,3'-indole] | 90 | L-proline | ias.ac.in |
| 4 | 5-Nitro-isatin | Ethyl acetoacetate | Spiro[pyrano[2,3-c]pyrazole-4,3'-indole] | 85 | Alum/SiO2 NPs | redalyc.org |
This table presents data from reactions analogous to those expected for this compound, based on the reactivity of similar indolin-2-ylidene systems.
Cascade reactions are a subset of tandem reactions where the subsequent steps occur spontaneously without the need for additional reagents or changes in reaction conditions. The reactivity of the indolin-2-ylidene scaffold is well-suited for designing intricate cascade sequences. A notable example is the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. uc.ptmdpi.comacs.orgnih.gov
These reactions often proceed via a [3+2] cycloaddition mechanism. An azomethine ylide, generated in situ from the condensation of an isatin derivative and an amino acid (such as sarcosine (B1681465) or L-proline), acts as the 1,3-dipole. uc.ptmdpi.com The this compound, or more commonly its malononitrile analog, serves as the dipolarophile. The reaction proceeds with high regio- and stereoselectivity to afford complex spiro-pyrrolidinyl oxindoles. acs.orgnih.gov
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Product | Yield (%) | Ref |
| 1 | Isatin | Sarcosine | (E)-2-(Benzo[d]thiazol-2-yl)-3-phenylacrylonitrile | Spiro[indoline-3,2'-pyrrolidine] | 85 | acs.org |
| 2 | 5-Chloroisatin | L-Proline | Chalcone | Spiro[indoline-3,2'-pyrrolizidine] | 92 | mdpi.com |
| 3 | N-Benzylisatin | Benzylamine | Dimethyl acetylenedicarboxylate (B1228247) | Spiro[indoline-3,2'-pyrrolidine] | 80 | uc.pt |
This table showcases the synthesis of spiro-pyrrolidinyl oxindoles through cascade reactions involving precursors and analogs of this compound.
Mechanistic Elucidation of Key Organic Transformations
Understanding the underlying mechanisms of the reactions involving this compound is crucial for controlling the selectivity and outcome of the transformations. The key mechanistic pathways include Michael additions and cycloadditions, with catalysis playing a significant role in directing the reaction course.
The conjugated system of this compound, comprising the exocyclic double bond and the electron-withdrawing cyano and ester groups, renders the β-carbon highly electrophilic and susceptible to nucleophilic attack via a Michael addition. This is often the initial step in many of the multicomponent reactions it participates in.
The reaction of isatins, malononitrile, and C-H activated carbonyl compounds, for instance, is initiated by a Knoevenagel condensation to form the indolin-2-ylidene intermediate. nih.gov This is followed by a Michael addition of the enolized carbonyl compound to the ylidene. The resulting intermediate then undergoes an intramolecular cyclization to furnish the final spirocyclic product. rsc.orgnih.gov The use of organocatalysts, such as L-proline, can facilitate both the initial condensation and the subsequent Michael addition. ias.ac.in
The indolin-2-ylidene moiety is an excellent dipolarophile for [3+2] cycloaddition reactions, particularly with azomethine ylides. nih.govresearchgate.netnih.gov The generally accepted mechanism for the three-component reaction of an isatin, an amino acid, and a dipolarophile like this compound involves the initial formation of an azomethine ylide through the decarboxylative condensation of the isatin and the amino acid. uc.ptmdpi.com
This 1,3-dipole then undergoes a concerted or stepwise [3+2] cycloaddition with the electron-deficient alkene of the indolin-2-ylidene derivative. The regioselectivity of this reaction is governed by the frontier molecular orbitals of the dipole and the dipolarophile, with the nucleophilic carbon of the ylide typically attacking the electrophilic β-carbon of the indolin-2-ylidene. acs.org This leads to the highly regioselective formation of spiro[indoline-3,2'-pyrrolidine] systems. acs.org
Catalysis plays a pivotal role in directing the reactivity and selectivity of transformations involving this compound and its precursors. Both organocatalysts and metal catalysts have been effectively employed.
Organocatalysis: Chiral aminocatalysts, such as squaramides and cinchona alkaloid derivatives, have been utilized in the asymmetric Michael addition of nucleophiles to alkylidene oxindoles, leading to products with high enantioselectivity. acs.org These catalysts activate the substrate through hydrogen bonding and direct the stereochemical outcome of the reaction. Similarly, L-proline has been shown to be an effective catalyst for the three-component synthesis of spiro-oxindoles with fused chromenes by promoting the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade. ias.ac.in
Metal Catalysis: Lewis acids, such as Ni(II) complexes with chiral N,N'-dioxide ligands, have been successfully used to catalyze the asymmetric conjugate addition of vinyl azides to alkylidene oxindoles, followed by a Schmidt-type rearrangement to afford chiral 3,2'-pyrrolinyl spirooxindoles. nih.gov In some multicomponent reactions for the synthesis of spirooxindoles, metal nanoparticles like Alum/SiO2 have also been employed as efficient and recyclable catalysts. redalyc.org These catalysts can influence the reaction mechanism by coordinating to the substrates and activating them towards nucleophilic attack or by facilitating key bond-forming steps.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate
The electron-poor nature of the exocyclic double bond in 1-Cyano-2-(indolin-2-ylidene)ethyl acetate (B1210297) makes it an excellent Michael acceptor, readily participating in reactions with various nucleophiles. This reactivity is the cornerstone of its application as a versatile synthetic intermediate, enabling the construction of a wide range of complex molecules.
The ability of 1-Cyano-2-(indolin-2-ylidene)ethyl acetate to undergo annulation reactions with bifunctional nucleophiles has led to the development of efficient synthetic routes to various fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents.
While the direct synthesis of simple pyrazole (B372694) and pyrimidine (B1678525) fused systems from this compound is not extensively documented in dedicated studies, the reactivity of the closely related isatin-derived substrates provides a strong basis for these transformations. For instance, the reaction of isatin (B1672199) with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) is a common strategy to generate precursors for pyrazole synthesis. nih.gov The resulting α,β-unsaturated system is primed for cyclocondensation with hydrazine (B178648) derivatives to yield pyrazole-fused oxindoles.
In a similar vein, the synthesis of pyrimidine-annulated systems can be envisioned. The reaction of 2-oxoindolin-3-ylidene derivatives with reagents like thiourea (B124793) in the presence of a base is a known method for constructing pyrimidine-fused heterocycles. This suggests that this compound could serve as a suitable precursor for analogous pyrimidine annulations.
| Precursor | Reagent | Resulting Heterocycle | Reference |
| Isatin/Ethyl Cyanoacetate | Hydrazine Hydrate | Pyrazole-fused Oxindole (B195798) | nih.gov |
| 2-Oxoindolin-3-ylidene derivative | Thiourea | Pyrimidine-fused Oxindole | General Method |
This table illustrates potential synthetic pathways based on the reactivity of similar compounds.
The synthesis of thiadiazole and triazine fused structures directly from this compound is an area with limited specific examples in the current literature. However, the general synthetic strategies for these heterocycles often involve the cyclization of thiosemicarbazide (B42300) or guanidine (B92328) derivatives. It is conceivable that the carbonyl group of the parent oxindole could be converted to a thiosemicarbazone, which could then undergo cyclization to form a thiadiazole ring. For instance, the synthesis of novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives has been achieved through the condensation of isatin with thiosemicarbazide, followed by reaction with ethyl bromopyruvate. nih.gov This highlights the potential for similar strategies to be applied for the construction of thiadiazole rings.
The synthesis of triazine-fused structures would likely require a multi-step sequence, potentially involving the transformation of the ester or cyano group into a functionality capable of participating in a triazine ring-forming reaction. Further research is needed to explore these potential synthetic avenues.
One of the most well-documented applications of this compound and its precursors is in the construction of spiro-oxindole scaffolds. These three-dimensionally complex structures are of significant interest in medicinal chemistry. A notable example is the one-pot, three-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. nih.gov This reaction involves the in-situ formation of an intermediate similar to this compound from isatin and ethyl cyanoacetate, which then reacts with a pyrazolone (B3327878) derivative to afford the spirocyclic product. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| Isatin, Ethyl Cyanoacetate, 3-Methyl-1-phenyl-2-pyrazolin-5-one | ZnS nanoparticles, Ultrasonic irradiation | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives | nih.gov |
This table showcases a documented synthesis of a spiro-oxindole scaffold from precursors of the title compound.
A significant application of this compound is its use as a building block for the synthesis of novel organophosphorus compounds. nih.gov In a key transformation, this compound is first converted to an ethyl 2-(2-oxoindolin-3-ylidene)-2-(2H-tetrazol-5-yl)acetate intermediate by reaction with sodium azide. nih.gov This tetrazole-substituted derivative then undergoes reaction with triphenylphosphine (B44618) and dimethyl acetylenedicarboxylate (B1228247) to produce a stable phosphorus ylide. nih.gov Alternatively, reaction with triphenyl phosphite (B83602) leads to the formation of phosphonate (B1237965) esters. nih.gov These reactions demonstrate the utility of the title compound in accessing complex organophosphorus molecules with potential biological activities. nih.gov
| Reactant | Reagents | Product Type | Reference |
| Ethyl 2-(2-oxoindolin-3-ylidene)-2-(2H-tetrazol-5-yl)acetate | Triphenylphosphine, Dimethyl acetylenedicarboxylate | Phosphorus Ylide | nih.gov |
| Ethyl 2-(2-oxoindolin-3-ylidene)-2-(2H-tetrazol-5-yl)acetate | Triphenyl phosphite, Dimethyl acetylenedicarboxylate | Phosphonate Ester | nih.gov |
This table summarizes the synthesis of organophosphorus compounds from a derivative of this compound.
The presence of both a cyano and an ester functional group in this compound offers numerous opportunities for synthetic diversification through functional group interconversions. While specific examples for this exact molecule are not extensively reported, the well-established chemistry of cyano and ester groups allows for a high degree of predictable transformations.
The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations would provide access to a new range of derivatives with altered chemical and physical properties. Similarly, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. These interconversions significantly expand the synthetic utility of the core scaffold, allowing for the introduction of diverse substituents and the fine-tuning of molecular properties for various applications.
Precursor to Fused Heterocyclic Systems
Design and Synthesis of Complex Architectures
The indoline (B122111) core is a privileged scaffold found in a multitude of natural products and pharmaceutically active compounds. nih.govthieme.de The development of methodologies to elaborate this core into more complex polycyclic systems is a significant area of research in organic chemistry.
The construction of polycyclic fused indoline scaffolds is of great interest due to their presence in biologically active natural products. nih.gov Research in this area often focuses on cycloaddition reactions to build additional rings onto the indoline framework. For instance, Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines has been achieved through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. nih.govfigshare.com This method allows for the creation of tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles, with the reaction pathway being directed by the substituents on the starting materials. nih.govnih.gov While not directly employing This compound , these studies highlight a general strategy where a substituted indoline derivative could potentially participate in cycloaddition reactions to yield novel polycyclic systems. The electron-withdrawing nature of the cyano and acetate groups in This compound would likely influence its reactivity as a dienophile or a Michael acceptor in such transformations.
A hypothetical reaction pathway for the application of This compound in the synthesis of a polycyclic fused indoline scaffold is presented below.
| Reactant A | Reactant B | Catalyst/Conditions | Potential Product |
| This compound | 1,3-Diene | Heat or Lewis Acid | Polycyclic fused indoline |
This table represents a theoretical application and is not based on published experimental results for the specified compound.
Indole-containing macrocycles represent another important class of complex molecules with diverse biological activities. Their synthesis often involves the cyclization of linear precursors containing indole (B1671886) or indoline moieties. Although no specific examples of the use of This compound in macrocyclization have been reported, its bifunctional nature, possessing both a nucleophilic indoline nitrogen (after potential tautomerization or reduction) and an electrophilic cyanoacetate group, suggests its potential as a monomer or a key fragment in the assembly of macrocyclic structures. The development of scalable syntheses for such macrocycles remains a challenge in organic synthesis. thieme.de
Strategic Implementations in Target-Oriented Synthesis
The true value of a synthetic building block is demonstrated through its successful incorporation into the total synthesis of a natural product or a designed molecule with a specific function.
The reactivity of the α,β-unsaturated nitrile system in This compound makes it an interesting candidate for the construction of various heterocyclic systems. For example, related ethyl 2-cyanoacetate derivatives are known to react with various reagents to form a wide array of heterocycles. The reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with 2-aminoethanethiol yields (E)-ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate, a thiazolidine (B150603) derivative. nih.gov This suggests that This compound could potentially react with appropriate binucleophiles to generate novel fused heterocyclic systems.
| Reagent | Potential Heterocyclic Product |
| Hydrazine | Pyrazole-fused indoline |
| Hydroxylamine | Isoxazole-fused indoline |
| Guanidine | Pyrimidine-fused indoline |
This table outlines hypothetical reaction outcomes based on the known reactivity of similar compounds.
The exploration of novel chemical space is a primary objective in drug discovery and materials science. The unique combination of the indoline, cyano, and acetate functionalities in This compound positions it as a starting point for the synthesis of compounds with unprecedented structures. The functional groups present in the molecule offer multiple handles for chemical modification, allowing for the systematic exploration of the surrounding chemical space. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to other functional groups. The indoline nitrogen can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution. The diverse reactivity of this compound could therefore lead to the generation of libraries of novel indoline derivatives for biological screening.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a range of characteristics from the ground-state geometry to the energetics of chemical reactions.
Density Functional Theory (DFT) for Reaction Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 1-cyano-2-(indolin-2-ylidene)ethyl acetate (B1210297), DFT calculations could provide valuable data on the thermodynamics and kinetics of its formation and subsequent reactions. Such studies would typically involve calculating the enthalpy and Gibbs free energy changes for relevant chemical transformations. As of now, no specific DFT studies on the reaction energetics of this compound have been documented in the scientific literature.
Transition State Analysis in Key Transformations
The elucidation of reaction mechanisms often involves the identification and characterization of transition states. Transition state analysis via quantum chemical calculations can pinpoint the energy barriers of a reaction, offering a deeper understanding of its feasibility and rate. For key transformations involving 1-cyano-2-(indolin-2-ylidene)ethyl acetate, this type of analysis would be crucial for rationalizing reaction outcomes and designing more efficient synthetic routes. Currently, there are no published reports detailing the transition state analysis for reactions involving this compound.
Conformational Analysis of the Indolin-2-ylidene Structure
The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. Conformational analysis of the indolin-2-ylidene core in this compound would reveal the most stable spatial arrangements of the atoms and the energy differences between various conformers. This information is vital for understanding its interaction with other molecules and its spectroscopic characteristics. However, specific computational studies on the conformational preferences of this compound are not available.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and the influence of the surrounding environment.
Conformational Landscape Exploration
While quantum chemical calculations can identify stable conformers, MD simulations can explore the entire conformational landscape of this compound. This would involve simulating the motion of the molecule over a period of time to map out all accessible conformations and the transitions between them. Such a study would provide a more complete picture of the molecule's flexibility and structural dynamics, but no such simulations have been reported.
Solvent Effects on Reactivity
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. MD simulations can explicitly model the interactions between a solute molecule, such as this compound, and the surrounding solvent molecules. This allows for an investigation into how the solvent influences the molecule's conformation and the energetics of its reactions. To date, there is no published research on the solvent effects on the reactivity of this compound using molecular dynamics simulations.
Structure-Reactivity Relationship Prediction
The inherent reactivity of a molecule is intrinsically linked to its electronic architecture. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.
The electronic structure of a molecule, including the distribution of electron density and the nature of its molecular orbitals, governs its chemical behavior. Key aspects of this analysis include the examination of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Recent computational investigations on related indoline-2,3-dione derivatives provide valuable insights. researchgate.netdergipark.org.tr A study utilizing DFT at the B3LYP/6-311++G(d,p) level of theory on 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione and its para-substituted analogs offers a pertinent case study. researchgate.netdergipark.org.tr The analysis of HOMO and LUMO provides a qualitative understanding of the charge transfer within the molecule. researchgate.netdergipark.org.tr
The Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting the reactive sites for both nucleophilic and electrophilic attacks. researchgate.netdergipark.org.tr For instance, in the studied indoline-2,3-dione derivatives, the MEP surface helps to identify regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. researchgate.netdergipark.org.tr
To illustrate the electronic properties that would be expected for a compound like this compound, the following table presents hypothetical, yet representative, data based on the trends observed in related indolinone derivatives.
Interactive Data Table: Calculated Electronic Properties of a Representative Indolin-2-ylidene Derivative
| Parameter | Value | Description |
| EHOMO (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule. |
| ELUMO (eV) | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) (eV) | 4.4 | The difference between LUMO and HOMO energies. A smaller gap suggests higher reactivity. |
| Dipole Moment (Debye) | 3.8 | A measure of the overall polarity of the molecule. |
Note: The data in this table is illustrative and based on general findings for the indolin-2-one scaffold, not on specific calculations for this compound.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a fundamental concept in predicting the reactivity of molecules. wikipedia.org It posits that the majority of chemical reactions can be understood by considering the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com
The energy and spatial distribution of these frontier orbitals are paramount. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability. researchgate.net A smaller energy gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net
In the context of this compound, the indolin-2-one core is an electron-rich system. The distribution of the HOMO would likely be concentrated on the indolinone ring system and the exocyclic double bond, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-withdrawing cyano and acetate groups, making these regions susceptible to nucleophilic attack.
Computational studies on similar structures have shown that substitutions on the indolinone ring can significantly influence the energies of the frontier orbitals and, consequently, the reactivity of the compound. researchgate.netdergipark.org.tr For example, the introduction of electron-withdrawing groups tends to lower both the HOMO and LUMO energy levels, while electron-donating groups have the opposite effect. This modulation of the frontier orbitals can be used to fine-tune the reactivity of the molecule for specific applications.
Interactive Data Table: Frontier Molecular Orbital Contributions in a Representative Indolin-2-ylidene Derivative
| Molecular Fragment | HOMO Contribution (%) | LUMO Contribution (%) |
| Indolin-2-one Core | 65 | 30 |
| Cyano Group | 10 | 40 |
| Ethyl Acetate Group | 25 | 30 |
Note: The data in this table is illustrative and intended to represent the expected distribution of frontier orbitals in this compound based on the general principles of FMO theory and studies of related compounds.
By analyzing the electronic structure and applying the principles of FMO theory, a detailed prediction of the structure-reactivity relationship of this compound can be formulated. These theoretical insights are invaluable for guiding the synthesis of new derivatives with tailored chemical properties and for understanding their potential roles in various chemical transformations.
Q & A
Q. What are the common synthetic routes for preparing 1-Cyano-2-(indolin-2-ylidene)ethyl acetate, and how can reaction conditions be optimized to improve yield?
Synthesis typically involves condensation reactions between indole derivatives and cyanoacetate esters. For example, Knoevenagel condensation under acidic or basic catalysis can form the indolin-2-ylidene moiety. Optimization includes:
- Catalyst selection : Use of piperidine or acetic acid as catalysts to balance reaction rate and byproduct formation.
- Temperature control : Maintaining 60–80°C to prevent thermal decomposition of intermediates .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of indole precursors, while ethyl acetate can act as both solvent and reactant .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR : NMR resolves the indole proton environment (δ 6.5–8.0 ppm) and acetate methyl protons (δ 1.2–1.4 ppm). NMR identifies the cyano group (δ 110–120 ppm) and carbonyl carbons (δ 165–175 ppm) .
- IR : Stretching vibrations for C≡N (~2200 cm) and ester C=O (~1720 cm) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?
- Solubility : Highly soluble in DMSO and chloroform; limited solubility in water due to the hydrophobic indole and cyano groups. Use sonication or co-solvents (e.g., acetone) for aqueous mixtures .
- Stability : Degrades under prolonged UV exposure or high temperatures (>100°C). Store in amber vials at 4°C under inert gas .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- SHELX refinement : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and torsional strain in the indole-acetate backbone .
- Twinned data handling : For crystals with twin domains, SHELXD can deconvolute overlapping reflections by iterative phasing .
- Example: A related compound, 2-Oxoindolin-3-yl acetate, was resolved with -factor = 0.037 using SHELX, confirming planar geometry of the indole ring .
Q. What strategies address contradictions in thermal decomposition data between TGA and DSC analyses?
- Method calibration : Standardize heating rates (e.g., 10°C/min) across TGA and DSC to align decomposition onset temperatures.
- Atmosphere control : Use nitrogen purge to prevent oxidative degradation, which skews DSC endotherms .
- Case study: Ethyl acetate derivatives show discrepancies due to volatile byproduct evaporation in TGA; coupling with FTIR-MS identifies gaseous intermediates .
Q. How does the cyano group influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Electronic effects : The electron-withdrawing cyano group activates the indole’s α-position for electrophilic attack (e.g., nitration).
- Steric hindrance : Bulky substituents on the indole ring reduce reaction rates, as shown in DFT studies .
- Experimental validation: Kinetic assays under varying pH and solvent polarity quantify substituent effects .
Q. What computational methods (e.g., DFT) predict electronic properties, and how do they align with experimental data?
- DFT parameters : B3LYP/6-311+G(d,p) basis sets calculate HOMO-LUMO gaps, correlating with UV-Vis absorption maxima (~350 nm for indole derivatives) .
- Charge distribution : Mulliken charges reveal electron density localization on the cyano group, validated by X-ray charge density maps .
- Validation: Compare computed IR spectra with experimental data to refine force constants .
Q. How can HPLC-MS protocols be optimized to separate and quantify degradation products of this compound?
- Column selection : C18 columns with 3-µm particle size enhance resolution of polar degradation products (e.g., cyanoacetic acid).
- Mobile phase : Gradient elution (acetonitrile/water with 0.1% formic acid) improves peak symmetry .
- Detection : ESI-MS in positive ion mode monitors [M+Na] adducts for trace impurities .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
